tert-Butyl 2-bromo-1H-imidazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-bromoimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-5-4-10-6(11)9/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYKQUCAFBSQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CN=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-1H-imidazole-1-carboxylate typically involves the bromination of tert-butyl imidazole-1-carboxylate. One common method includes the reaction of tert-butyl imidazole-1-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromo-1H-imidazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazole ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : tert-butyl 2-bromo-1H-imidazole-1-carboxylate
- Molecular Formula : C₈H₁₁BrN₂O₂
- Molecular Weight : 247.09 g/mol
- CAS Number : 1207457-15-5
The compound features a tert-butyl ester group and a bromomethyl substituent on the imidazole ring, which contribute to its reactivity and biological activity.
Medicinal Chemistry
Drug Development : The benzimidazole core present in this compound is known for its biological activity, particularly in the development of antiviral, antifungal, and anticancer agents. The structure allows for interaction with various biological targets, making it a promising candidate in drug discovery.
Mechanism of Action : The bromomethyl group can act as an alkylating agent, modifying biological molecules such as DNA and proteins. This modification can lead to alterations in cellular functions, potentially inducing apoptosis in cancer cells or inhibiting pathogen growth.
Organic Synthesis
Building Block for Complex Molecules : this compound serves as a crucial intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, facilitating the construction of diverse chemical architectures.
Anticancer Activity
Research has shown that derivatives of imidazole exhibit significant anticancer properties. A study on structure-activity relationships (SAR) indicated that modifications at the bromomethyl position enhance cytotoxicity against various cancer cell lines. For example:
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Apoptosis induction via caspase activation |
| Compound B | 1.98 ± 1.22 | Inhibition of tubulin polymerization |
| This compound | TBD | Potential alkylation of DNA |
These findings suggest that the compound may induce apoptosis through mechanisms similar to those observed in known anticancer agents.
Antiviral and Antifungal Properties
The benzimidazole scaffold has also been explored for its antiviral and antifungal activities. Compounds with similar structures have demonstrated efficacy against various viral infections and fungal growth, indicating a broad spectrum of biological activity that this compound may also exhibit.
Summary of Findings
The unique structure of this compound allows it to function effectively in both medicinal chemistry and organic synthesis. Its ability to modify biological molecules positions it as a valuable candidate for further research in drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-1H-imidazole-1-carboxylate involves its interaction with molecular targets through its imidazole ring. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The tert-butyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Imidazole and Benzoimidazole Derivatives
Table 1: Key Structural and Functional Differences
Structural and Reactivity Comparisons
Bromine vs. Chlorine/Sulfur Substituents :
- The bromine in this compound enhances its utility in Suzuki-Miyaura cross-coupling reactions due to its moderate leaving-group ability and stability . In contrast, the chloromethyl group in the benzoimidazole analog (C₁₃H₁₅ClN₂O₂) is more reactive in nucleophilic substitutions, making it suitable for alkylation steps in drug synthesis .
- The sulfanylidene derivative (C₈H₁₂N₂O₂S) forms strong N–H···S hydrogen bonds in its crystal lattice, improving its solubility and stability in polar solvents .
Imidazole vs. Benzoimidazole Core :
Crystallographic and Physical Properties
- Crystal Packing :
- Benzoimidazole derivatives (e.g., C₁₂H₁₃BrN₂O₂) show higher thermal stability owing to their fused aromatic system .
Biological Activity
Tert-Butyl 2-bromo-1H-imidazole-1-carboxylate is a synthetic compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. Imidazole derivatives are known for their roles in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.
- Molecular Formula : C₉H₁₃BrN₂O₂
- Molar Mass : Approximately 323.19 g/mol
- Density : Estimated at 1.37 g/cm³
- Boiling Point : Approximately 410.6 °C
The compound features a tert-butyl group, a bromine atom at the second position of the imidazole ring, and a carboxylate functional group, contributing to its reactivity and potential biological activity .
This compound operates through several biochemical pathways:
- Antimicrobial Activity : The compound exhibits effectiveness against various bacterial and fungal strains. Imidazole derivatives are often utilized in developing new antibiotics due to their ability to disrupt microbial cell functions .
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. It serves as a precursor in synthesizing bioactive compounds that target cancer cells .
Antimicrobial Activity
Imidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that they can effectively combat various bacterial strains, including those resistant to conventional antibiotics.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. For instance, in vitro studies have reported that derivatives of imidazole exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) .
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | MCF-7 | Not specified | Potential cytotoxic activity |
| Doxorubicin | MCF-7 | 0.12 - 2.78 | Reference compound for comparison |
Study on Antituberculosis Activity
A high-throughput screening (HTS) study targeting Mycobacterium tuberculosis glutamine synthetase identified several active classes of compounds related to imidazoles. Although specific derivatives showed promising IC50 values, further optimization is required to enhance their efficacy against tuberculosis .
Evaluation of Anticancer Effects
In a study examining novel imidazole derivatives, researchers evaluated their effects on various cancer cell lines. Compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis in treated cells, indicating their potential as anticancer agents .
Pharmacokinetics
This compound is soluble in various organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and toluene. Its pharmacokinetic profile suggests that it can be effectively absorbed and distributed within biological systems, making it suitable for therapeutic applications .
Q & A
Q. How can reaction mechanisms involving bromine displacement be validated using isotopic labeling?
- Methodology : Synthesize -labeled analogs and track isotopic distribution via LC-MS. Perform kinetic isotope effect (KIE) studies to distinguish between SN1 and SN2 pathways. Use -labeled imidazole derivatives to probe nitrogen participation in transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
